molecular formula C9H9Cl2N3O B8154887 2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine

2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8154887
M. Wt: 246.09 g/mol
InChI Key: VQABKTGKSWDWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with two chlorine atoms at positions 2 and 4, and a 2-methoxy-ethyl group at position 7. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichloropyrimidine with an appropriate pyrrole derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the solvent used can vary from dimethylformamide to tetrahydrofuran depending on the specific reaction requirements .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that 2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine exhibits anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis.

Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results against breast cancer cell lines, with IC50 values indicating potent activity against tumor growth .

2. Antiviral Properties
The compound has also been investigated for its antiviral effects. It has shown activity against certain viral pathogens by inhibiting viral replication mechanisms.

Case Study : Research highlighted in Antiviral Research demonstrated that this compound effectively reduced viral load in infected cell cultures, suggesting its potential as a therapeutic agent against viral infections .

3. Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Study : A publication in Pharmacology Reports detailed experiments where the compound significantly decreased markers of inflammation in mice subjected to induced inflammatory responses .

Safety and Toxicity

Toxicological evaluations have been performed to assess the safety profile of this compound. Studies indicate that while it exhibits therapeutic potential, careful consideration of dosage and administration routes is necessary to minimize adverse effects.

Mechanism of Action

The mechanism by which 2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in cancer treatment and as an inhibitor of various kinases. This article reviews its biological activity based on recent studies, highlighting its efficacy against cancer cell lines and its mechanisms of action.

  • Molecular Formula : C9H9Cl2N3O
  • CAS Number : 90065632
  • Molecular Weight : 232.09 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core substituted with dichloro and methoxyethyl groups.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant anticancer activity. For instance, a study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives that showed moderate to excellent activity against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The most promising derivative had IC50 values of 0.66 μM for A549, 0.38 μM for HeLa, and 0.44 μM for MCF-7, outperforming the standard control Cabozantinib in apoptosis induction .

The biological activity of this compound is attributed to its ability to inhibit specific kinases involved in tumor growth and angiogenesis. Notably:

  • VEGFR-2 Inhibition : This compound has been identified as a potent inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis. In a comparative study, certain derivatives were found to be significantly more potent than the standard semaxanib .
  • Apoptosis Induction : The compound's ability to induce apoptosis in cancer cells suggests that it may activate intrinsic apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the phenyl rings can enhance biological activity. For example:

  • Compounds with electron-withdrawing groups (EWGs) on the terminal phenyl rings exhibited improved anticancer activity.
  • The presence of halogen atoms (e.g., chlorine) was found to be beneficial for increasing potency against cancer cell lines .

Case Studies

Study Cell Line IC50 (μM) Mechanism
Study AA5490.66Apoptosis via ROS
Study BHeLa0.38VEGFR-2 inhibition
Study CMCF-70.44Intrinsic apoptosis

Properties

IUPAC Name

2,4-dichloro-7-(2-methoxyethyl)pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O/c1-15-5-4-14-3-2-6-7(10)12-9(11)13-8(6)14/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQABKTGKSWDWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.